(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
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Description
(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
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Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its potential biological activities. Benzofurans and their derivatives are known for a variety of pharmacological effects, including anticancer, antibacterial, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure comprises a benzofuran core substituted with a piperidinylmethyl group and methoxy groups, which influence its biological activity. The presence of hydroxyl and methoxy groups is significant for modulating the compound's lipophilicity and reactivity.
Anticancer Activity
Recent studies have shown that benzofuran derivatives exhibit significant anticancer properties. For instance, in vitro assays demonstrated that various benzofuran compounds can inhibit the proliferation of cancer cell lines such as K562 (leukemia), NCI-H460 (lung cancer), and HCT-116 (colon cancer) . The specific compound in focus has not been extensively studied in isolation; however, related benzofuran derivatives have shown promising results:
Cell Line | Inhibition Rate (%) |
---|---|
K562 | 56.84 |
NCI-H460 | 80.92 |
HCT-116 | 72.14 |
U251 | 73.94 |
These results suggest that modifications to the benzofuran structure can enhance anticancer activity through mechanisms such as apoptosis induction and ROS generation .
The mechanism by which benzofuran derivatives induce apoptosis involves several pathways, including mitochondrial dysfunction and caspase activation. Studies on related compounds indicate that they increase reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential disruption and subsequent activation of caspases . For example, compound 6 from a related study showed a 2.31-fold increase in caspase activity after 48 hours of exposure, indicating strong pro-apoptotic effects .
Antibacterial Activity
Benzofuran derivatives also exhibit antibacterial properties. Research has indicated that these compounds can inhibit bacterial growth, although specific data on the compound is limited. The general trend shows that modifications to the benzofuran structure can enhance antibacterial efficacy against various pathogens .
Antioxidant Activity
Antioxidant properties are another notable aspect of benzofurans. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity is often correlated with the presence of hydroxyl groups in the structure .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of benzofuran derivatives on leukemia cells. Among these, one derivative showed an inhibition rate of 60% against K562 cells at a concentration of 10 mM. This highlights the potential for further development of similar compounds targeting cancer therapies .
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial activity, several benzofuran derivatives were screened against common bacterial strains. Compounds demonstrated varying degrees of inhibition, suggesting that structural modifications could lead to enhanced antibacterial agents .
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-27-16-7-6-15(20(13-16)28-2)12-21-22(26)17-8-9-19(25)18(23(17)29-21)14-24-10-4-3-5-11-24/h6-9,12-13,25H,3-5,10-11,14H2,1-2H3/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDVPNBTGXEIIJ-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.